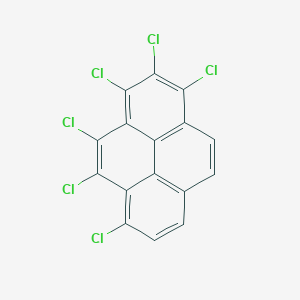
1,2,3,4,5,6-Hexachloropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexachloropyrene is a chlorinated aromatic hydrocarbon with the molecular formula C16Cl6 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where all hydrogen atoms are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloropyrene can be synthesized through the chlorination of pyrene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination of the pyrene molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas over pyrene in a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexachloropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated pyrene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated pyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexachloropyrene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated hydrocarbons in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-hexachloropyrene involves its interaction with various molecular targets and pathways. The compound can bind to cellular proteins and DNA, leading to potential toxic effects. It may also interfere with enzymatic processes and cellular signaling pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Another chlorinated compound with similar structural features but different chemical properties.
Hexachlorobenzene: A chlorinated aromatic compound with six chlorine atoms attached to a benzene ring.
Uniqueness
1,2,3,4,5,6-Hexachloropyrene is unique due to its fully chlorinated pyrene structure, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more resistant to degradation and more persistent in the environment compared to other chlorinated compounds.
Eigenschaften
CAS-Nummer |
59808-28-5 |
|---|---|
Molekularformel |
C16H4Cl6 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexachloropyrene |
InChI |
InChI=1S/C16H4Cl6/c17-7-4-2-5-1-3-6-9-8(5)10(7)13(19)14(20)11(9)15(21)16(22)12(6)18/h1-4H |
InChI-Schlüssel |
PZPQOVDKDYMUOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C=CC(=C4C(=C(C3=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















